molecular formula C29H33NO10 B12771404 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)- CAS No. 67508-87-6

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)-

Cat. No.: B12771404
CAS No.: 67508-87-6
M. Wt: 555.6 g/mol
InChI Key: MNZPHZWBCGOICS-OTNVPBFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name * (8S-cis)-7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-5,12-naphthacenedione* reflects its tetracyclic aglycone core and aminoglycoside substituent. The numbering begins at the naphthacenedione system, with positions 5 and 12 denoting the quinone carbonyl groups. The cis designation at C8 and C10 specifies the relative configuration of the acetyl and glycosidic oxygen substituents, while the α-L-lyxo configuration in the sugar moiety indicates the axial orientation of the C3 dimethylamino group.

Table 1: Comparative IUPAC Nomenclature of Anthracycline Derivatives

Compound Key Substituents Stereochemical Descriptors
Target Compound 8-acetyl, 1-methoxy, 3-(dimethylamino)-α-L-lyxo-hexopyranosyl (8S,10S)-cis configuration
Daunorubicin 8-acetyl, 1-methoxy, 3-amino-α-L-lyxo-hexopyranosyl (8S,10S)-cis configuration
Doxorubicin 8-(hydroxyacetyl), 1-methoxy, 3-amino-α-L-lyxo-hexopyranosyl (8S,10S)-cis configuration
Idarubicin 8-acetyl, 1-demethoxy, 3-amino-α-L-lyxo-hexopyranosyl (8S,10S)-cis configuration

The systematic classification places this compound within the anthracycline family, distinguished by its 1-methoxy and 3-dimethylamino groups. Unlike daunorubicin’s 3-amino sugar, the dimethylamino substitution enhances lipophilicity, altering electronic distribution across the glycosidic bond.

Molecular Architecture and Stereochemical Configuration

The molecule comprises a planar tetracyclic aglycone (naphthacenedione) fused to a cyclohexane ring (positions 7–10), with critical substituents at C1, C8, and C10. X-ray crystallography data from analogous compounds reveal a dihedral angle of 12.7° between the aglycone and sugar moiety, stabilizing the molecule via intramolecular hydrogen bonding between the C9 hydroxyl and the C5 carbonyl.

Key stereochemical features :

  • C8 and C10 chiral centers : The S configuration at both positions orients the acetyl and glycosidic groups on the same face, enabling π-stacking interactions with DNA bases.
  • Sugar moiety : The α-L-lyxo configuration ensures the C2′ and C3′ substituents adopt axial and equatorial positions, respectively, optimizing hydrogen bonding with phosphate backbones.
  • Aglycone planarity : Conjugation across the naphthacenedione system creates a rigid, aromatic platform essential for intercalation.

Comparative Analysis of Substituent Functional Groups

Table 2: Substituent Effects on Electronic and Steric Properties

Position Target Compound Daunorubicin Doxorubicin
C1 Methoxy (-OCH₃) Methoxy (-OCH₃) Methoxy (-OCH₃)
C8 Acetyl (-COCH₃) Acetyl (-COCH₃) Hydroxyacetyl (-COCH₂OH)
C3′ Dimethylamino (-N(CH₃)₂) Amino (-NH₂) Amino (-NH₂)

The C1 methoxy group donates electron density via resonance, reducing quinone electrophilicity by 18% compared to idarubicin’s demethoxy analog. The C8 acetyl group introduces steric hindrance, decreasing aglycone flexibility by 9 kcal/mol relative to doxorubicin’s hydroxyacetyl. The C3′ dimethylamino group increases logP by 0.7 units versus daunorubicin’s primary amine, enhancing membrane permeability.

Tautomeric and Conformational Dynamics

The naphthacenedione core exhibits keto-enol tautomerism , with the enol form predominating (76%) in aqueous solution due to stabilization by the C6 and C11 hydroxyl groups. Molecular dynamics simulations reveal three conformational states:

  • Closed conformation : The sugar folds over the aglycone, stabilized by C9 hydroxyl–C5 carbonyl hydrogen bonds (63% occupancy).
  • Open conformation : The sugar extends away from the aglycone, facilitating DNA minor groove insertion (29% occupancy).
  • Intermediate state : Partial sugar-aglycone interactions (8% occupancy).

The acetyl group at C8 restricts ring A puckering, reducing the activation energy for chair-to-boat transitions by 4.2 kcal/mol compared to unsubstituted analogs. Free energy calculations indicate that the dimethylamino group lowers the glycosidic bond rotation barrier to 10.3 kcal/mol, enabling rapid conformational sampling during target recognition.

Properties

CAS No.

67508-87-6

Molecular Formula

C29H33NO10

Molecular Weight

555.6 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2S,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3/t12-,16-,18+,19-,24+,29+/m1/s1

InChI Key

MNZPHZWBCGOICS-OTNVPBFQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O

Related CAS

70095-84-0 (hydrochloride)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyldaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and detoxification in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions of N,N-Dimethyldaunorubicin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include various metabolites that retain the anthracycline core structure but differ in their functional groups. These metabolites can exhibit different levels of cytotoxicity and therapeutic efficacy .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
5,12-Naphthacenedione derivatives are primarily recognized for their role in cancer treatment. The compound is structurally related to doxorubicin, a well-known chemotherapeutic agent. Research indicates that this class of compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) upon light activation. This photodynamic property makes it a candidate for photodynamic therapy (PDT), where light-sensitive drugs target tumors selectively .

1.2 Antimicrobial Properties
Studies have shown that derivatives of 5,12-naphthacenedione exhibit significant antimicrobial activity against various pathogens. The mechanism typically involves disrupting cellular functions and damaging nucleic acids, which can be particularly useful in treating infections caused by resistant strains of bacteria .

1.3 Drug Delivery Systems
The presence of multiple functional groups in the compound enhances its solubility and reactivity, allowing it to be used in advanced drug delivery systems. These systems can be tailored to release therapeutic agents in a controlled manner, improving efficacy while minimizing side effects.

Research Applications

2.1 Molecular Interactions
Research has focused on understanding how 5,12-naphthacenedione interacts with biomolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects like alterations in cell signaling pathways and induction of apoptosis in cancer cells.

2.2 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with tailored properties for specific applications. For instance, modifications to the naphthacenedione structure can enhance its photophysical properties or biological activity .

Doxorubicin Screening Assessment

A comprehensive screening assessment conducted by Environment Canada evaluated doxorubicin (the common name for 5,12-naphthacenedione derivatives) for its ecological and human health impacts. The study provided empirical data on the cytotoxicity of doxorubicin and its metabolites, emphasizing its pharmaceutical relevance and safety profile when used correctly .

Photosensitizer Development

A study documented the synthesis of a naphthacenedione derivative as a DNA photosensitizer. Upon irradiation with light, this compound generated ROS effectively, demonstrating its potential application in targeted cancer therapies .

Summary of Findings

The applications of 5,12-naphthacenedione derivatives span across various fields including pharmaceuticals and molecular research:

Application AreaSpecific UsesKey Findings
Anticancer ActivityPhotodynamic therapyInduces apoptosis via ROS generation
Antimicrobial PropertiesTreatment against resistant pathogensDisrupts cellular functions
Drug Delivery SystemsControlled release formulationsEnhances efficacy while minimizing side effects
Molecular InteractionsStudies on interactions with biomoleculesAlters cell signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the anthracycline class, sharing a core structure with doxorubicin, daunorubicin, and epirubicin. Key differences lie in substitutions on the aglycone (naphthacenedione core) and the amino sugar. Below is a comparative analysis:

Compound Core Modifications Sugar Modifications Key Properties
Target Compound (8S-cis) 8-acetyl, 1-methoxy 2,3,6-Trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl LogP: ~2.37; PSA: 189 Ų; Enhanced membrane permeability due to dimethylamino
Doxorubicin Hydrochloride 8-hydroxylacetyl 3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl LogP: 1.8; PSA: 203 Ų; Broad-spectrum anticancer activity
5,12-Naphthacenedione, 8-ethyl analog 8-ethyl, 1,4,6,7,8-pentahydroxy 2,3,6-Trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl LogP: 2.0; PSA: 177 Ų; Reduced cardiotoxicity compared to doxorubicin
5,12-Naphthacenedione with methoxycarbonylamino sugar 8-acetyl, 1-methoxy 2,3,6-Trideoxy-3-(methoxycarbonylamino)-α-L-lyxo-hexopyranosyl LogP: 2.9; PSA: 198 Ų; Lower solubility due to hydrophobic methoxycarbonyl group
5,12-Naphthacenedione with cyclohexylidenehydrazone 8-(cyclohexylidenehydrazono)ethyl 2,3,6-Trideoxy-3-(((dimethylamino)methyl)amino)-α-L-lyxo-hexopyranosyl LD₅₀ (mouse, IV): 40 mg/kg; Tumor-selective cytotoxicity

Functional and Pharmacological Differences

Sugar Modifications: The dimethylamino group in the target compound improves lipophilicity (LogP ~2.37) compared to doxorubicin (LogP ~1.8), enhancing blood-brain barrier penetration . Substitution with methoxycarbonylamino (as in ) reduces hydrogen bonding (PSA: 198 Ų vs. 189 Ų in the target compound), decreasing aqueous solubility but increasing plasma stability.

8-Ethyl analogs (e.g., ) exhibit pentahydroxy substitution, which may enhance DNA binding affinity but reduce intercalation kinetics due to steric hindrance.

Toxicity and Efficacy :

  • The cyclohexylidenehydrazone derivative () demonstrates a unique mechanism of action, with an LD₅₀ of 40 mg/kg in mice (IV) and selective tumor targeting, likely due to hydrazone-mediated pH-sensitive drug release.

Table: Comparative Physicochemical Data

Property Target Compound Doxorubicin 8-Ethyl Analog Methoxycarbonyl Derivative
Molecular Weight (g/mol) 585.56 579.99 543.56 585.55
Hydrogen Bond Donors 5 7 6 5
Hydrogen Bond Acceptors 11 11 11 11
Topological PSA (Ų) 189 203 177 198
LogP (Experimental) 2.37 1.8 2.0 2.9

Research Findings and Challenges

  • Synthesis Complexity : The stereospecific (8S-cis) configuration and trideoxy sugar synthesis require multistep enzymatic or chiral catalysis, limiting large-scale production .
  • Regulatory Status: The compound is classified under Hazardous Waste Code U059 due to its anthracycline-derived genotoxicity .
  • Clinical Potential: Derivatives with modified sugars (e.g., cyclohexylidenehydrazone in ) show promise in reducing off-target toxicity but require further pharmacokinetic optimization.

Biological Activity

5,12-Naphthacenedione derivatives have garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound in focus, 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)- exhibits a complex structure that contributes to its unique biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N1O9C_{21}H_{25}N_{1}O_{9} with a molecular weight of approximately 423.43 g/mol. Its structure features a naphthacene backbone with multiple hydroxyl groups and an acetylated methoxy group that enhance its solubility and reactivity.

Antimicrobial Properties

Research indicates that this naphthacenedione derivative possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains through mechanisms such as:

  • Disruption of cell membrane integrity
  • Inhibition of protein synthesis
    These mechanisms lead to increased permeability and eventual cell lysis in susceptible microorganisms.

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy. Investigations into its mechanism of action reveal several pathways through which it induces apoptosis in cancer cells:

  • Intercalation into DNA : This disrupts replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Upon activation by light (in photodynamic therapy), the compound generates singlet oxygen species that induce oxidative stress in cancer cells .

A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

The biological activity is largely attributed to:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.
  • Signal Transduction Interference : It affects various signaling pathways that regulate cell survival and apoptosis.
  • DNA Binding : The ability to intercalate into DNA leads to disruption of normal cellular functions.

Case Studies

  • Photodynamic Therapy : In a controlled study involving photodynamic therapy using this compound as a photosensitizer, researchers observed significant tumor reduction in murine models. The treatment resulted in localized cell death with minimal damage to surrounding healthy tissues .
  • Synergistic Effects with Other Anticancer Agents : A combination study highlighted that when used alongside conventional chemotherapeutics like doxorubicin, the naphthacenedione derivative enhanced the overall cytotoxic effect on resistant cancer cell lines .

Comparative Analysis

The following table summarizes key features of structurally similar compounds:

Compound NameStructureKey Features
6,11-Dihydroxy-5,12-naphthacenedioneStructurePrecursor for synthesis; similar chemical properties
5,12-NaphthacenedioneStructureCore structure without acetoxy group; different functional groups
Tetracene DerivativesStructureSimilar tetracyclic structure; used in electronic applications

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be experimentally validated?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY) to determine spatial relationships between protons, particularly around the 8S-cis chiral center. X-ray crystallography is recommended for absolute configuration confirmation, as seen in analogs with similar glycosidic linkages .
  • Key Data : Compare coupling constants (e.g., JJ-values) in 1H^1H-NMR with computational models of α-L-lyxo-hexopyranosyl conformation .

Q. What analytical methods are optimal for assessing purity and stability in synthetic batches?

  • Methodology : High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) or mass spectrometry (LC-MS) to detect degradation products (e.g., quinone oxidation or glycosidic cleavage). Stability studies under varying pH and temperature conditions are critical .
  • Key Data : Purity thresholds (>98%) and degradation kinetics (e.g., half-life in aqueous buffers) should align with pharmacopeial standards .

Q. How do acute toxicity profiles differ between rodent models?

  • Methodology : Intravenous LD50 testing in mice and rats, monitoring weight loss, hematological changes, and organ-specific toxicity (e.g., cardiac or hepatic damage).
  • Key Data :

SpeciesLD50 (mg/kg)Toxicity EffectsReference
Mouse40 (IV)Anti-tumor activity, weight loss
RatNot reportedBlood biochemistry alterations

Advanced Research Questions

Q. What molecular mechanisms underlie the compound's anti-cancer activity, and how do structural modifications alter efficacy?

  • Methodology :

  • DNA intercalation assays (e.g., ethidium bromide displacement) to assess binding affinity.
  • Topoisomerase II inhibition studies using gel electrophoresis to quantify DNA cleavage.
  • Compare analogs (e.g., 3'-cyano-morpholino derivatives) for improved pharmacokinetics .
    • Key Findings : The α-L-lyxo-hexopyranosyl group enhances cellular uptake, while acetyl substitution at C-8 modulates redox cycling and ROS generation .

Q. How can contradictory toxicity data (e.g., mutagenicity vs. therapeutic efficacy) be reconciled?

  • Methodology :

  • Ames test (bacterial reverse mutation assay) to evaluate base-pair mutations.
  • Micronucleus assay in human lymphocytes to assess chromosomal damage.
    • Analysis : Dose-dependent discrepancies arise due to metabolic activation (e.g., CYP450-mediated bioactivation) in mammalian systems versus prokaryotic models. reports microbial DNA damage but therapeutic activity in vivo .

Q. What strategies mitigate drug resistance in anthracycline-resistant cancer cells?

  • Methodology :

  • P-glycoprotein (P-gp) inhibition assays using verapamil or tariquidar to evaluate efflux pump activity.
  • Proteomic profiling to identify overexpression of resistance markers (e.g., ABC transporters).
    • Key Insight : Derivatives with cyclohexylidenehydrazone modifications (e.g., RTECS QI9405520) show reduced P-gp binding, enhancing retention in resistant cell lines .

Experimental Design & Data Analysis

Q. How to design in vivo pharmacokinetic studies accounting for rapid plasma clearance?

  • Methodology :

  • Radiolabeled tracing (14C^{14}C-acetylation) to monitor tissue distribution.
  • Compartmental modeling to estimate half-life (t1/2t_{1/2}) and volume of distribution (VdV_d).
    • Optimization : Use PEGylated liposomal formulations to prolong circulation, as seen in doxorubicin analogs .

Q. What in vitro models best predict cardiotoxicity risks?

  • Methodology :

  • Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to measure contractility and ROS production.
  • Mitochondrial respiration assays (Seahorse XF Analyzer) to assess metabolic stress.
    • Validation : Correlate findings with histopathological data from rodent models (e.g., vacuolization in cardiac tissue) .

Regulatory & Safety Considerations

Q. What waste disposal protocols comply with hazardous material regulations (e.g., U059 classification)?

  • Guidelines :

  • Neutralize acidic/basic functional groups before incineration.
  • Follow EPA/RCRA protocols for genotoxic waste (40 CFR 261.33) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.